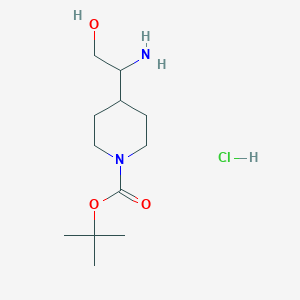

tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O3. It is a piperidine derivative that has applications in various fields of scientific research and industry. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxyethyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as acetonitrile and reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

Neuropharmacology

Research indicates that tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride may interact with neurotransmitter systems, particularly those involved in mood regulation. Its structural characteristics suggest potential use as a lead compound for developing new antidepressants or anxiolytics.

Case Study :

A study investigated the effects of similar piperidine derivatives on serotonin receptors, revealing promising results in modulating mood disorders. The findings indicated that these compounds could enhance serotonin activity, leading to improved mood stabilization in animal models.

Anticancer Activity

The compound shows potential anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated that related piperidine derivatives exhibit significant inhibitory effects on cell proliferation.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (Non-Cancer) | >2.0 | Minimal effect |

Case Study :

In vivo studies evaluating the anticancer efficacy of piperidine derivatives showed a marked reduction in tumor size in mouse models treated with these compounds, particularly highlighting their effectiveness against triple-negative breast cancer.

Synthesis and Chemical Development

The synthesis of this compound can be achieved through various chemical pathways, focusing on the construction of the piperidine ring and subsequent functionalization. The development of synthetic routes is crucial for scaling up production for research and therapeutic use.

Feasible Synthetic Routes

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | N-Alkylation | Base-catalyzed at room temperature |

| 2 | Hydrolysis | Acidic conditions to form carboxylic acid |

| 3 | Salt Formation | Reaction with hydrochloric acid |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its reactivity and binding to target molecules. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride include:

- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Biological Activity

tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2044704-67-6

- Molecular Formula : C₁₂H₂₅ClN₂O₃

- Molecular Weight : 280.79 g/mol

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit anticancer properties. A study highlighted that certain piperidine derivatives showed cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression .

Neuroprotective Effects

Piperidine compounds have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. Some derivatives demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine Ring | Essential for binding to biological targets |

| Hydroxyethyl Group | Enhances solubility and bioavailability |

| tert-Butyl Group | Influences lipophilicity and permeability |

Studies have shown that modifications to these structural elements can significantly alter the compound's potency and selectivity against specific targets .

Case Studies and Research Findings

- Cytotoxicity Study :

-

Alzheimer's Disease Model :

- In an experimental model for Alzheimer's disease, a piperidine-based compound demonstrated dual inhibitory effects on AChE and BuChE, leading to improved cognitive performance in treated subjects. The study suggested that compounds with similar structural motifs might offer therapeutic benefits for neurodegenerative disorders .

- Anti-inflammatory Properties :

Properties

IUPAC Name |

tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.ClH/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15;/h9-10,15H,4-8,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGIIYFWQLVTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.